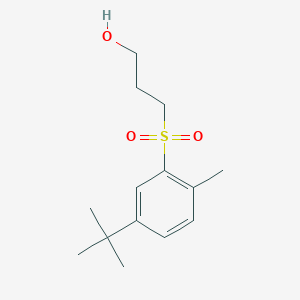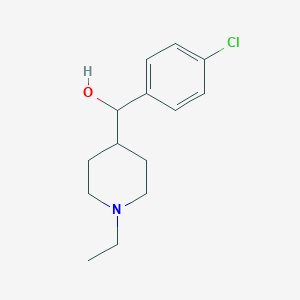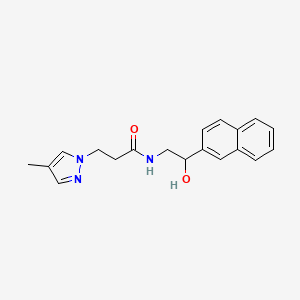
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol, also known as TBSPOH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activation of nuclear factor-kappa B, a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have demonstrated that 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol in lab experiments is its high purity and stability, which allows for consistent and reproducible results. 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol is also relatively easy to synthesize and can be obtained in large quantities. However, 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol, including the development of new synthetic methods, the investigation of its potential as a drug candidate, and the exploration of its applications in material science. One promising direction is the development of 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol-based metal-organic frameworks and covalent organic frameworks for various applications, including gas storage and separation, catalysis, and sensing. Additionally, further studies are needed to elucidate the mechanism of action of 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol and its potential therapeutic applications in various diseases.
合成法
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol can be synthesized through a multi-step process that involves the reaction of 5-tert-butyl-2-methylphenol with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate product with 1-propanol. This synthesis method has been optimized to yield 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol with high purity and yield.
科学的研究の応用
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has been studied for its potential applications in various fields, including organic synthesis, drug discovery, and material science. In organic synthesis, 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has been used as a protecting group for alcohols and a reagent for the synthesis of various compounds. In drug discovery, 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has been investigated as a potential scaffold for the development of new drugs, particularly for the treatment of cancer and inflammation. In material science, 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks.
特性
IUPAC Name |
3-(5-tert-butyl-2-methylphenyl)sulfonylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3S/c1-11-6-7-12(14(2,3)4)10-13(11)18(16,17)9-5-8-15/h6-7,10,15H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJONCJCMBVMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Aminopyrazin-2-yl)-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]methanone](/img/structure/B6639936.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6639942.png)
![[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B6639955.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B6639960.png)
![N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639971.png)
![N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6639972.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)

![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol](/img/structure/B6639999.png)
![N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6640017.png)